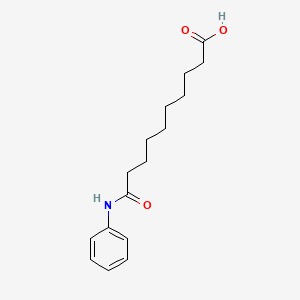
10-Anilino-10-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Anilino-10-oxodecanoic acid is a chemical compound with a unique structure that combines an aniline group with a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Anilino-10-oxodecanoic acid typically involves the reaction of 10-oxodecanoic acid with aniline. The process may include the following steps:
Formation of 10-oxodecanoic acid: This can be achieved by the hydrolysis of methyl 10-oxodecanoate.
Reaction with Aniline: The 10-oxodecanoic acid is then reacted with aniline under controlled conditions to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions: 10-Anilino-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
10-Anilino-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 10-Anilino-10-oxodecanoic acid involves its interaction with specific molecular targets. The aniline group can interact with various enzymes and receptors, potentially modulating their activity. The decanoic acid backbone may also play a role in the compound’s overall biological activity .
Comparison with Similar Compounds
- 10-oxodecanoic acid
- 10-hydroxydecanedioic acid
- Decanoic acid
Comparison: 10-Anilino-10-oxodecanoic acid is unique due to the presence of both an aniline group and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it different from other similar compounds .
Properties
CAS No. |
61797-98-6 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
10-anilino-10-oxodecanoic acid |
InChI |
InChI=1S/C16H23NO3/c18-15(17-14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(19)20/h5-7,10-11H,1-4,8-9,12-13H2,(H,17,18)(H,19,20) |
InChI Key |
ORRKJZVNXONAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)
![9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-](/img/structure/B14554784.png)
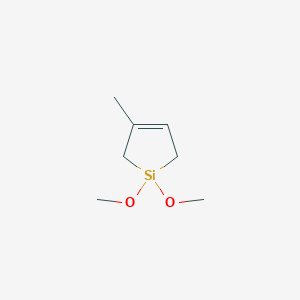
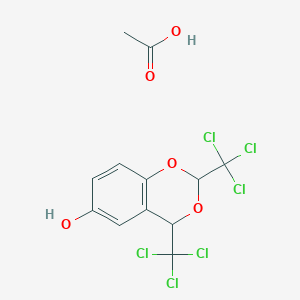
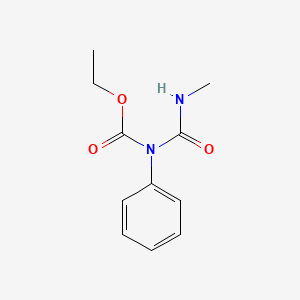
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
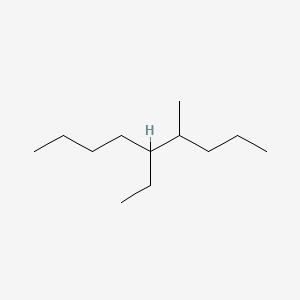
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
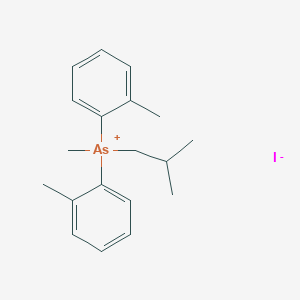
![Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-](/img/structure/B14554836.png)
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
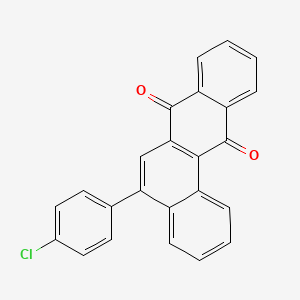
![3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14554857.png)
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)
